N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-15-2-6-17(7-3-15)22-23-28-25(33)20-11-8-18(14-21(20)31(23)30-29-22)24(32)27-13-12-16-4-9-19(26)10-5-16/h2-11,14,30H,12-13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULCBHCNYCQDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azides and alkynes in the presence of a copper catalyst (CuAAC reaction).
Functional Group Modifications:
Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, concentration), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the quinazoline core or the triazole ring, potentially leading to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under controlled conditions.
Substitution: Halogenated precursors and nucleophiles (e.g., amines, thiols) are used in the presence of catalysts or under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
The compound has been studied for its potential as an anticancer agent. Quinazoline derivatives, including this compound, are known to inhibit various cancer cell lines through multiple mechanisms such as targeting specific kinases involved in tumor growth and proliferation.
Case Studies:
- A study demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against breast cancer cell lines (MCF-7) and lung cancer cell lines (A549) with IC50 values indicating potent activity .
- Another research highlighted the effectiveness of quinazoline-based compounds in inhibiting the growth of melanoma and prostate cancer cells .
Anti-inflammatory Properties
Therapeutic Potential:
The compound's structural features suggest it may possess anti-inflammatory properties. Quinazoline derivatives have been explored for their ability to modulate inflammatory pathways.
Evidence:
Research indicates that certain quinazoline derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various animal models . These findings support the potential use of N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide in treating inflammatory diseases.
Antimicrobial Activity
Broad-spectrum Efficacy:
There is emerging evidence that quinazoline derivatives can exhibit antimicrobial properties against a range of pathogens.
Research Findings:
Studies have shown that compounds similar to this compound demonstrate inhibitory effects against bacterial strains and fungi . This suggests a potential application in developing new antimicrobial agents.
Neurological Applications
Anticonvulsant Activity:
Recent investigations into quinazoline derivatives have revealed their potential as anticonvulsant agents. The compound may affect neurotransmitter pathways relevant to seizure activity.
Clinical Relevance:
Research indicates that certain quinazoline compounds can significantly reduce seizure frequency in animal models of epilepsy . This opens avenues for further exploration of this compound in neurological disorders.
Diabetes Management
Enzyme Inhibition:
Quinazolines have been identified as potential inhibitors of enzymes involved in glucose metabolism.
Findings:
Studies suggest that derivatives can inhibit alpha-amylase and alpha-glucosidase activities, which are critical in managing diabetes by controlling carbohydrate absorption . This positions the compound as a candidate for further research into diabetes therapeutics.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent-Driven Lipophilicity and Solubility
Bioactivity Trends
- Triazoloquinazolines vs. Thieno-Fused Analogs: [1,2,3]Triazolo[1,5-a]quinazolines (e.g., 6a) exhibit lower anticancer activity than thieno-fused triazolopyrimidines, as seen in NCI screenings . This highlights the importance of heterocyclic core modifications for efficacy.
Biological Activity
N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its complex structure suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 457.9 g/mol
- CAS Number : 1031623-59-2
The structure features a quinazoline core fused with a triazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of triazoloquinazoline derivatives as anticancer agents. The inhibition of polo-like kinase 1 (Plk1), a critical regulator in cell division and cancer progression, has been a focal point. Compounds similar to this compound have shown promising results in inhibiting Plk1 activity in vitro, leading to reduced cell proliferation in cancer cell lines .
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have been documented extensively. These compounds exhibit broad-spectrum activity against various bacteria and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cellular functions .
Anti-inflammatory Properties
Compounds within the triazole and quinazoline classes have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell cycle regulation.
- DNA Intercalation : Some heterocycles can intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Enzyme Activity : The compound may affect enzymes involved in metabolic pathways critical for cell survival.
Study 1: Anticancer Efficacy
A study explored the efficacy of a related triazoloquinazoline compound against breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those for standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic protocols for N-(4-chlorophenethyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide?
The synthesis typically involves:
- Core formation : Cyclization of precursors like 3-benzylidene-4-oxopentanoic acid derivatives with hydrazine hydrate under reflux to generate the triazoloquinazoline scaffold.
- Functionalization : Coupling reactions (e.g., amide bond formation) to introduce the 4-chlorophenethyl and p-tolyl groups.
- Optimization : Solvents (ethanol or DMF), catalysts (e.g., benzyltributylammonium bromide), and reflux conditions (70–100°C) are critical for yield and purity. Characterization : Use TLC for reaction monitoring, followed by NMR (¹H/¹³C), IR, and mass spectrometry for structural confirmation .
Q. How is the molecular structure of this compound validated experimentally?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons for p-tolyl, methylene groups in the chlorophenethyl chain).
- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹).
- X-ray crystallography (if available): Resolve 3D conformation and hydrogen-bonding patterns .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial activity : Broth microdilution to determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Anti-inflammatory testing : Inhibition of COX-2 or TNF-α production in macrophage models .
Advanced Research Questions
Q. How can low synthetic yields be addressed during triazoloquinazoline core formation?
Troubleshooting strategies:
- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve precursor solubility.
- Temperature gradients : Use controlled microwave-assisted synthesis for uniform heating and reduced side reactions .
Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cells?
Advanced methodologies:
- Molecular docking : Simulate binding to targets like EGFR or tubulin using software (AutoDock, Schrödinger).
- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
- Western blotting : Quantify protein expression (e.g., Bcl-2, Bax) to map apoptotic pathways .
Q. How can contradictory biological activity data across studies be resolved?
Analytical steps:
- Purity verification : Re-analyze compound batches via HPLC (>95% purity).
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., chloro-substituent role) .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Methodological solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
